2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core substituted with a 4-fluorobenzyl group at position 4 and an N-(3-methoxybenzyl)acetamide moiety at position 2. Its structure integrates multiple pharmacophores: the triazole ring contributes to metabolic stability, the quinazoline core enables π-π stacking interactions, and the fluorobenzyl/methoxybenzyl groups enhance lipophilicity and receptor binding specificity .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-36-20-6-4-5-18(13-20)14-28-23(33)16-31-26(35)32-22-8-3-2-7-21(22)24(34)30(25(32)29-31)15-17-9-11-19(27)12-10-17/h2-13H,14-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJVRDASFSXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase, a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Related compounds have been shown to intercalate dna, which suggests that this compound might interact with its targets in a similar manner. DNA intercalation can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cells.
Biochemical Pathways
Compounds with similar structures have been found to increase γ-aminobutyric acid (gaba) ergic neurotransmission and activate glutamate decarboxylase (gad) or inhibit α-oxoglutarate aminotransferase (gaba-t) in the brain. These actions suggest that the compound might affect similar pathways.
Pharmacokinetics
In silico admet profiles have been used to evaluate the druggability of similar compounds. Such studies could provide insights into the compound’s bioavailability and potential as a drug candidate.
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the compound might have similar effects, potentially making it a candidate for anticancer therapy.
Biochemical Analysis
Biochemical Properties
Related triazoloquinazoline derivatives have been found to interact with DNA, suggesting potential roles in biochemical reactions
Biological Activity
The compound 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈F₃N₅O₃
- Molecular Weight : 463.49 g/mol
- Structural Features :
- Quinazoline core fused with a triazole ring.
- Acetamide and methoxybenzyl functional groups.
The presence of these functional groups suggests potential interactions with biological targets, influencing its activity as an enzyme inhibitor or receptor modulator.
1. Enzyme Inhibition
Research indicates that compounds similar to this one can act as inhibitors of various enzymes. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing the quinazoline and triazole moieties have shown promising AChE inhibition. A related triazole derivative exhibited an IC₅₀ value of 0.23 µM against AChE, suggesting significant potential for treating neurodegenerative diseases like Alzheimer's .
2. Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies on related fluorinated triazoles demonstrated antiproliferative effects against lung and breast cancer cell lines . The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
3. Neuroprotective Effects
In vitro studies have shown that certain derivatives protect neuronal cells from oxidative stress-induced damage. For example, compounds with similar structures have been reported to mitigate H₂O₂-induced neurotoxicity . This suggests a possible application in neuroprotection.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The triazole moiety may facilitate binding to adenosine receptors, which are implicated in various physiological processes including mood regulation and neuroprotection .
- Redox Activity : The dioxo group may participate in redox reactions, affecting cellular oxidative states and contributing to its protective effects against oxidative stress.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this one:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazoloquinazoline Derivatives
Key Observations :
- The N-(3-methoxybenzyl)acetamide side chain improves solubility relative to the cyclohexyl and propyl groups in , which may reduce metabolic clearance.
- Compounds with thioxo triazole moieties (e.g., ) exhibit distinct hydrogen-bonding capabilities due to sulfur’s polarizability, unlike the carbonyl-rich target compound.
Spectral Characterization
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1700 cm⁻¹) align with triazoloquinazoline derivatives in . However, the absence of thioxo (C=S, ~1250 cm⁻¹) distinguishes it from .
- 1H NMR : Methoxy protons (δ 3.7–3.8 ppm) and fluorobenzyl aromatic signals (δ 7.1–7.4 ppm) are characteristic markers, contrasting with cyclohexyl multiplets (δ 1.2–2.0 ppm) in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
